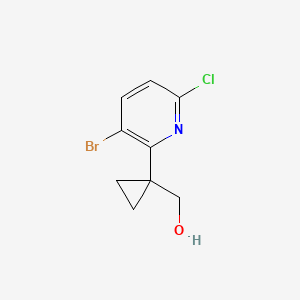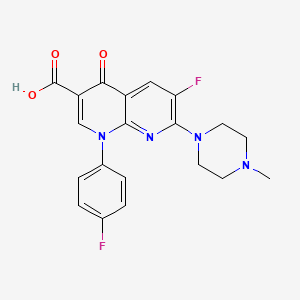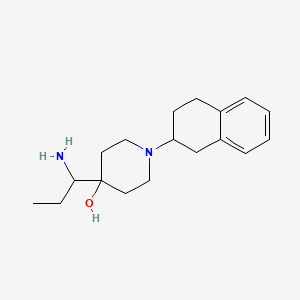![molecular formula C10H17NO B13941288 Octahydropyrido[1,2-a]azepin-9(6h)-one CAS No. 62084-30-4](/img/structure/B13941288.png)
Octahydropyrido[1,2-a]azepin-9(6h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[5.4.0]undecan-5-one is a bicyclic compound that belongs to the class of amidine compounds. It is known for its unique structure and properties, making it a valuable compound in various fields of chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Azabicyclo[5.4.0]undecan-5-one can be synthesized through several methods. One common method involves the addition reaction of caprolactam and acrylonitrile, followed by hydrogenation and cyclization reactions. The addition reaction typically uses tert-butyl alcohol or tertiary amyl alcohol as solvents and NaOH as a catalyst at temperatures between 10-15°C . The hydrogenation reaction is carried out directly after the addition reaction without recycling the solvent, simplifying the process and increasing the yield .
Industrial Production Methods
In industrial settings, the production of 1-azabicyclo[5.4.0]undecan-5-one follows similar synthetic routes but on a larger scale. The process is optimized to increase the conversion rate of materials and yield, thereby reducing costs and improving efficiency .
Análisis De Reacciones Químicas
1-Azabicyclo[5.4.0]undecan-5-one undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-Azabicyclo[5.4.0]undecan-5-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-azabicyclo[5.4.0]undecan-5-one involves its role as a base and a catalyst. As a base, it protonates at the imine nitrogen, facilitating various chemical reactions . It also forms complexes with Lewis acids, enhancing its catalytic properties . In reduction reactions, it acts as both a solvent and a reducing agent, promoting the conversion of azides to amines .
Comparación Con Compuestos Similares
1-Azabicyclo[5.4.0]undecan-5-one can be compared with other similar compounds such as:
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Another bicyclic amidine base used in organic synthesis.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound used as a catalyst and a complexing ligand.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A bicyclic guanidine base with strong basicity and catalytic properties.
1-Azabicyclo[5.4.0]undecan-5-one is unique due to its specific structure, which provides it with distinct catalytic and base properties, making it highly effective in various chemical reactions and industrial applications .
Propiedades
Número CAS |
62084-30-4 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
2,3,4,6,7,8,10,10a-octahydro-1H-pyrido[1,2-a]azepin-9-one |
InChI |
InChI=1S/C10H17NO/c12-10-5-3-7-11-6-2-1-4-9(11)8-10/h9H,1-8H2 |
Clave InChI |
UEDKJTIVKXPUEO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCCC(=O)CC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimidine, 2-[4-(heptyloxy)phenyl]-5-hexyl-](/img/structure/B13941209.png)

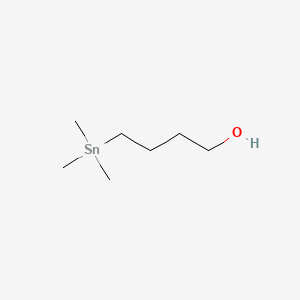
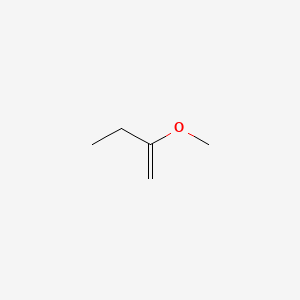
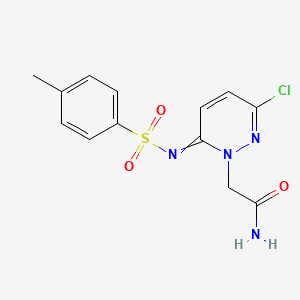
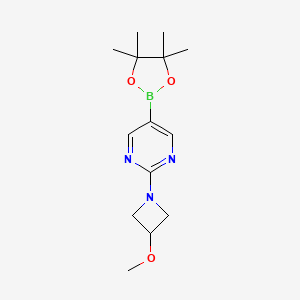
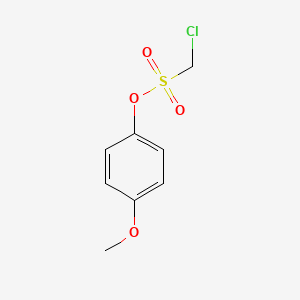
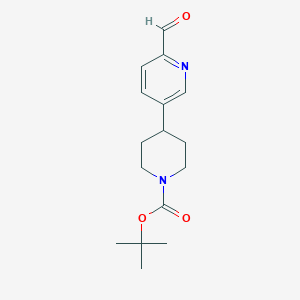
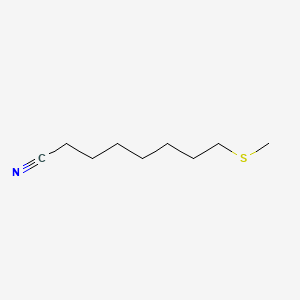
![[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone](/img/structure/B13941277.png)
